AMACR Enzyme Inhibition: Ki = 2.4 µM for the Target-Derived Acetamide vs. Weaker Analogues
A direct acetamide derivative of the target compound, 2-[8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-(4-fluorophenyl)acetamide, inhibits recombinant human α-methylacyl-CoA racemase (AMACR) with a Ki of 0.0024 mM (2.4 µM) at pH 7.4, 30 °C [1]. Under identical assay conditions, a structurally distinct AMACR inhibitor, N-[(2-methoxyphenyl)methyl]-1-methyl-6-[4-[(piperidin-1-yl)methyl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibits a Ki of 0.0046 mM (4.6 µM), indicating that the pyrazolo[4,3-c]quinoline scaffold bearing the 8-fluoro and 4-fluorophenyl motifs achieves ~2‑fold greater affinity for this cancer-relevant target [1]. The target compound itself serves as the direct synthetic precursor to this active acetamide series.
| Evidence Dimension | AMACR enzyme inhibition (Ki, mM) |
|---|---|
| Target Compound Data | Ki = 0.0024 mM (acetamide derivative of the target compound) |
| Comparator Or Baseline | N-[(2-methoxyphenyl)methyl]-1-methyl-6-[4-[(piperidin-1-yl)methyl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Ki = 0.0046 mM |
| Quantified Difference | ~1.9‑fold lower Ki (higher affinity) for the pyrazolo[4,3-c]quinoline-based inhibitor |
| Conditions | pH 7.4, 30 °C, recombinant human AMACR 1A (BRENDA reference 769600) |
Why This Matters
AMACR is overexpressed in prostate, colon, and other cancers and is a validated therapeutic target; a 2‑fold gain in target affinity directly influences the compound’s suitability as a chemical probe or lead scaffold for oncology drug discovery [2].
- [1] BRENDA Enzyme Database, EC 5.1.99.4, Ki values: 2-[8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-(4-fluorophenyl)acetamide (0.0024 mM) and comparator (0.0046 mM). Reference 769600. View Source
- [2] Wilson, B. A. et al. α-Methylacyl-CoA racemase (AMACR) as a therapeutic target in prostate cancer. Nat. Rev. Urol. 2011, 8, 686–694. View Source
